Biotin phosphoramidite (hydroxyprolinol)
Description
Historical Trajectory of Biotinylation in Nucleic Acid Research
The journey of biotinylation in nucleic acid research is intrinsically linked to the discovery and exploitation of the high-affinity interaction between biotin (B1667282) (vitamin H) and avidin (B1170675), a glycoprotein (B1211001) found in egg whites. creative-proteomics.comaxispharm.comencyclopedia.pubwikipedia.org This bond, one of the strongest non-covalent interactions known in nature, quickly became a valuable tool for biological research. encyclopedia.pubresearchgate.netweizmann.ac.ilnih.gov In the late 1970s, the development of the biotin-avidin system as a biological reaction amplification system marked a significant milestone. axispharm.com Researchers soon realized that biotin could be chemically attached to various biomolecules, including nucleic acids, without significantly altering their inherent biological activity. axispharm.comexcedr.com This opened the door for the development of non-radioactive labeling techniques, offering a safer and more convenient alternative to traditional radioisotope methods. oup.com Early applications focused on using biotinylated nucleic acid probes for hybridization assays, such as Southern and Northern blotting, and in situ hybridization. gencefebio.com The ability to attach biotin to oligonucleotides and subsequently detect them with enzyme-conjugated streptavidin provided a highly sensitive and specific method for identifying target DNA or RNA sequences. gencefebio.combiosyn.com
Evolution of Phosphoramidite (B1245037) Chemistry for Oligonucleotide Modification
The advent of automated solid-phase oligonucleotide synthesis, primarily using the phosphoramidite method, revolutionized the accessibility and production of custom DNA and RNA sequences. danaher.comwikipedia.orgbiotage.co.jp This chemical approach, pioneered by Marvin Caruthers, involves the sequential addition of nucleotide monomers (phosphoramidites) to a growing chain attached to a solid support. biotage.co.jptrilinkbiotech.com The stability and high coupling efficiency of phosphoramidite reagents made the process highly amenable to automation. trilinkbiotech.comtwistbioscience.com
Initially focused on the synthesis of natural oligonucleotides, the versatility of phosphoramidite chemistry soon led to the development of modified versions. nih.gov This included the incorporation of non-standard bases, backbone modifications, and the attachment of various functional groups. The design of phosphoramidite building blocks containing these modifications allowed for their site-specific incorporation into any desired position within the oligonucleotide sequence. nih.gov This capability was crucial for the development of probes, therapeutic oligonucleotides, and other specialized research tools. nih.gov The evolution of phosphoramidite chemistry thus provided the essential platform for creating a vast array of modified oligonucleotides, including those labeled with biotin. glenresearch.com
Rationale for Hydroxyprolinol as a Scaffold in Non-Nucleosidic Phosphoramidites
The development of non-nucleosidic phosphoramidites offered a way to introduce modifications into oligonucleotides without using a standard nucleotide as the carrier. nih.gov This approach provides greater flexibility in the design of linkers and the types of molecules that can be attached. Hydroxyprolinol, a chiral amino alcohol, emerged as a particularly advantageous scaffold for these non-nucleosidic phosphoramidites for several key reasons. lumiprobe.combuyolig.com
The rigid, cyclic structure of the prolinol backbone provides a well-defined spatial arrangement for the attached functional groups. This can be beneficial in minimizing steric hindrance and ensuring consistent presentation of the modification. Furthermore, the presence of two hydroxyl groups in hydroxyprolinol offers distinct sites for chemical manipulation. One hydroxyl group is used for the attachment of the phosphoramidite moiety, while the other can be derivatized with the desired label, such as biotin. lumiprobe.combuyolig.com The chiral nature of hydroxyprolinol can also be exploited to introduce specific stereochemical properties into the oligonucleotide, which can be important in certain applications.
Structural Design Principles of Biotin Phosphoramidite (Hydroxyprolinol)
The design of Biotin phosphoramidite (hydroxyprolinol) is a testament to the sophisticated chemical engineering that underpins modern oligonucleotide synthesis. This non-nucleosidic reagent is meticulously crafted to enable the efficient and site-specific incorporation of a biotin molecule into a synthetic oligonucleotide. lumiprobe.comantibodies.com
At its core, the molecule features a hydroxyprolinol backbone. lumiprobe.combuyolig.com One of the hydroxyl groups of the hydroxyprolinol is phosphitylated to create the reactive phosphoramidite group, which is essential for its participation in the standard oligonucleotide synthesis cycle. The other hydroxyl group serves as the attachment point for the biotin moiety, often via a spacer arm to minimize steric hindrance and improve the accessibility of the biotin for binding to streptavidin. biosyn.com
A key feature of this phosphoramidite is the presence of a dimethoxytrityl (DMT) protecting group. lumiprobe.comantibodies.com The DMT group is acid-labile and is typically attached to the primary hydroxyl group of the scaffold. Its presence allows for the purification of the final biotinylated oligonucleotide using standard reversed-phase chromatography techniques, as the full-length, DMT-on product can be easily separated from shorter, failure sequences that lack the DMT group. lumiprobe.comantibodies.com This reagent can be used to introduce biotin at the 5'-terminus, the 3'-terminus (with the use of a universal support), or at internal positions within the oligonucleotide sequence. lumiprobe.comantibodies.com
| Component | Function |
| Biotin | The recognition molecule that binds with high affinity to streptavidin or avidin. |
| Hydroxyprolinol Scaffold | A rigid, chiral backbone that provides a defined spatial orientation for the attached groups. lumiprobe.combuyolig.com |
| Phosphoramidite Group | The reactive moiety that enables the covalent attachment of the entire molecule to the growing oligonucleotide chain during synthesis. |
| Dimethoxytrityl (DMT) Group | A protecting group that facilitates the purification of the final biotinylated oligonucleotide. lumiprobe.comantibodies.com |
| Spacer Arm (often present) | A flexible linker between the hydroxyprolinol scaffold and biotin to reduce steric hindrance. biosyn.com |
Significance of Site-Specific Biotinylation in Contemporary Molecular Biology and Biotechnology Research
The ability to introduce a biotin molecule at a precise location within a nucleic acid sequence is of paramount importance in a wide range of modern biological and biotechnological applications. biosyn.comnih.gov Unlike random labeling methods, site-specific biotinylation ensures a homogeneous product with well-defined properties, which is crucial for reproducible and accurate experimental outcomes. nih.gov
Site-specific biotinylation is instrumental in:
Affinity Purification: Biotinylated oligonucleotides can be used to capture and isolate specific DNA- or RNA-binding proteins from complex cellular extracts. gencefebio.com The high strength of the biotin-streptavidin interaction allows for stringent washing conditions, leading to highly purified protein samples for subsequent analysis.
Immunoassays and Diagnostics: In techniques like ELISA and other nucleic acid detection assays, site-specifically biotinylated probes provide a reliable means of anchoring the probe to a streptavidin-coated surface or for detection using streptavidin-enzyme conjugates. This enhances the sensitivity and specificity of the assay.
Surface Immobilization: For applications such as microarrays and biosensors, site-specific biotinylation allows for the controlled orientation and attachment of oligonucleotides to streptavidin-coated surfaces. gencefebio.com This uniform presentation is critical for accurate hybridization and binding studies.
Structural Biology: The precise placement of a biotin label can be used to study the three-dimensional structure of nucleic acids and their complexes with proteins.
Single-Molecule Studies: In techniques like atomic force microscopy and optical tweezers, a site-specifically placed biotin can be used to tether a nucleic acid molecule between a surface and a probe, allowing for the study of its mechanical properties and interactions.
The development of reagents like Biotin phosphoramidite (hydroxyprolinol) has been a key enabler of these advanced applications, providing researchers with a robust and versatile tool for the precise chemical engineering of nucleic acids.
Properties
Molecular Formula |
C51H71N6O8PS |
|---|---|
Molecular Weight |
959.18 |
IUPAC Name |
N/A |
SMILES |
O=C(CCCCCNC(CCCC[C@H]1[C@](NC(N2)=O)([H])[C@]2([H])CS1)=O)N3[C@@H](C[C@@H](OP(N(C(C)C)C(C)C)OCCC#N)C3)CO[M]([3H])[2H] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Biotin phosphoramidite, hydroxyprolinol |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Biotin Phosphoramidite Hydroxyprolinol
Precursor Synthesis and Functionalization of Hydroxyprolinol Scaffolds
The synthesis of biotin (B1667282) phosphoramidite (B1245037) (hydroxyprolinol) begins with the preparation of a suitable hydroxyprolinol scaffold. A common and crucial precursor is derived from (2S,4R)-4-hydroxyproline, an inexpensive and readily available chiral starting material. The synthesis of functionalized pyrrolidine (B122466) derivatives from this precursor is a well-established field, providing access to a variety of stereochemically defined scaffolds.
A key intermediate in the synthesis is a protected form of hydroxyprolinol, such as (3R,5S)-5-O-DMT-3-pyrrolidinol . In this compound, the primary hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is essential for later purification steps in oligonucleotide synthesis. The secondary amine of the pyrrolidine ring and the secondary hydroxyl group remain available for further functionalization.
The functionalization of the pyrrolidine nitrogen is a critical step to introduce the biotin moiety, often via a linker. A common strategy involves the acylation of the secondary amine. For instance, a key precursor, (3R,5S)-1-(6-(2,2,2-trifluoroacetamido)-1-oxohexyl)-5-(4,4'-dimethoxytrityloxymethyl)pyrrolidin-3-ol , has been described in the literature. researchgate.net This intermediate features a trifluoroacetyl-protected aminohexanoyl linker attached to the pyrrolidine nitrogen, which serves as the attachment point for biotin after deprotection. The synthesis of such precursors often involves standard peptide coupling techniques. The stereochemistry of the starting (2S,4R)-4-hydroxyproline is crucial for obtaining the desired (3R,5S) stereoconfiguration of the functionalized pyrrolidinol scaffold.
Phosphitylation Strategies for Biotin Conjugation to the Hydroxyprolinol Core
With the biotinylated and DMT-protected hydroxyprolinol scaffold in hand, the next critical step is the phosphitylation of the free secondary hydroxyl group. This reaction introduces the phosphoramidite moiety, rendering the molecule reactive for automated solid-phase oligonucleotide synthesis.
The most common and efficient method for phosphitylation involves the use of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN). The reaction proceeds by the nucleophilic attack of the secondary hydroxyl group of the hydroxyprolinol derivative on the phosphorus atom of CEP-Cl, with the base neutralizing the hydrochloric acid byproduct.
The general reaction is as follows: Biotin-Linker-Hydroxyprolinol-DMT + CEP-Cl + 2 R₃N → Biotin Phosphoramidite (Hydroxyprolinol) + R₃N·HCl
The cyanoethyl group serves as a protecting group for the resulting phosphite (B83602) triester, which is stable under the conditions of oligonucleotide synthesis but can be readily removed during the final deprotection step. The diisopropylamino group on the phosphorus atom provides a good balance of reactivity and stability, preventing unwanted side reactions while allowing for efficient activation during the coupling step of oligonucleotide synthesis.
Optimization of Reaction Conditions for Biotin Phosphoramidite (Hydroxyprolinol) Synthesis
The successful synthesis of Biotin Phosphoramidite (Hydroxyprolinol) with high yield and purity hinges on the careful optimization of several reaction parameters.
Key Optimization Parameters:
| Parameter | Condition | Rationale |
| Solvent | Anhydrous dichloromethane (DCM) or acetonitrile (MeCN) | Ensures solubility of reactants and prevents hydrolysis of the phosphitylating agent and product. |
| Base | N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) | A non-nucleophilic base is crucial to prevent side reactions with the phosphitylating agent. It scavenges the HCl generated during the reaction. |
| Temperature | 0 °C to room temperature | The reaction is typically started at a lower temperature to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. |
| Reaction Time | 1-5 hours | Reaction progress is monitored by Thin Layer Chromatography (TLC) or HPLC to determine the point of completion and avoid degradation of the product. |
| Stoichiometry | Slight excess of phosphitylating agent and base | Ensures complete conversion of the starting alcohol. A large excess is avoided to simplify purification. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Essential to exclude moisture, which would lead to the hydrolysis of the phosphitylating agent and the phosphoramidite product. |
The stability of phosphoramidites is a significant concern, as they are sensitive to both moisture and acid. Therefore, all reagents and solvents must be rigorously dried, and the reaction must be conducted under an inert atmosphere. The work-up procedure is also critical and is typically performed under anhydrous conditions until the crude product is isolated.
Purification Techniques for Crude Biotin Phosphoramidite (Hydroxyprolinol) Derivatives
Given the labile nature of the phosphoramidite product, purification must be carried out efficiently and under conditions that prevent degradation. The primary goal is to remove unreacted starting materials, excess reagents, and byproducts such as the hydrochloride salt of the base and any hydrolyzed phosphonate (B1237965) species.
Common Purification Methods:
| Technique | Description | Advantages/Disadvantages |
| Silica (B1680970) Gel Chromatography | The crude product is purified on a silica gel column using a gradient of a non-polar solvent (e.g., hexane (B92381) or DCM) and a polar solvent (e.g., ethyl acetate), often with a small amount of a basic modifier like triethylamine (1-2%). | Advantages: High resolution and capacity. Disadvantages: The acidic nature of silica can cause product degradation. The inclusion of a base in the eluent is essential to neutralize the silica surface. |
| Liquid-Liquid Extraction | A multi-step extraction process can be employed. For example, the crude product can be dissolved in a polar phase, washed with an apolar phase to remove non-polar impurities, and then the phosphoramidite can be extracted back into a fresh apolar phase after adjusting the polarity of the aqueous phase. | Advantages: Can be faster than chromatography and avoids contact with silica. Disadvantages: May not provide as high purity as chromatography; emulsion formation can be an issue. |
| Precipitation | The purified product is often isolated as a stable foam or powder by precipitation from a concentrated solution into a non-solvent, such as cold hexane. | Advantages: Provides a solid, easy-to-handle product and removes highly soluble impurities. Disadvantages: Not a primary purification method for removing closely related impurities. |
After purification, the solvent is removed under reduced pressure at low temperatures, and the final product is typically stored as a lyophilized powder or foam under an inert atmosphere at -20°C to ensure its long-term stability.
Analytical Validation of Synthetic Products via Spectroscopic and Chromatographic Methods
Thorough analytical validation is essential to confirm the structure and purity of the synthesized Biotin Phosphoramidite (Hydroxyprolinol) before its use in oligonucleotide synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Analytical Methods for Structural Confirmation and Purity Assessment:
| Analytical Technique | Information Obtained | Typical Observations |
| ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the formation of the phosphoramidite and assesses its purity with respect to phosphorus-containing impurities. | A characteristic signal for the P(III) center of the phosphoramidite appears as a singlet or a pair of diastereomeric signals around 148-150 ppm. The absence of significant signals in the H-phosphonate region (0-10 ppm) or the phosphate (B84403) region (-5 to 5 ppm) indicates high purity. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the overall structure of the molecule by showing the presence of all expected protons, including those from the biotin, hydroxyprolinol, DMT, and cyanoethyl groups, with the correct integrations and splitting patterns. | The presence of the DMT group is confirmed by signals in the aromatic region (around 6.8-7.4 ppm) and the methoxy (B1213986) signals (around 3.7-3.8 ppm). Signals for the biotin and hydroxyprolinol core are also identifiable. |
| High-Performance Liquid Chromatography (HPLC) | Determines the purity of the compound and can often separate the two diastereomers formed due to the chiral phosphorus center. A reversed-phase (RP-HPLC) method is typically used. | A pure sample will show one or two major peaks corresponding to the diastereomers of the product. Purity is often reported as >95%. acs.org |
| Mass Spectrometry (MS) | Confirms the molecular weight of the synthesized compound. Electrospray Ionization (ESI) is a common technique used for this analysis. | The observed mass-to-charge ratio (m/z) should match the calculated molecular weight of the target compound (C₅₁H₇₁N₆O₈PS, MW: 959.18 g/mol ). |
Functional testing in an actual oligonucleotide synthesis is the ultimate validation of the reagent's quality, confirming its ability to couple efficiently to a growing DNA or RNA chain.
Stereochemical Control and Regioselectivity in Hydroxyprolinol-Based Phosphoramidite Synthesis
Stereochemistry is a paramount consideration in the synthesis of Biotin Phosphoramidite (Hydroxyprolinol) as it directly impacts the geometry of the resulting modified oligonucleotide and its subsequent interactions with biological targets.
The primary source of stereochemistry in the molecule is the hydroxyprolinol scaffold , which is typically derived from naturally occurring (2S,4R)-4-hydroxyproline. This starting material sets the absolute configuration at the C2 and C4 positions of the pyrrolidine ring, which translates to the (3R,5S) configuration in the resulting phosphoramidite linker. Maintaining this stereochemical integrity throughout the synthesis is crucial. The synthetic steps are generally designed to avoid epimerization at these centers.
A new stereocenter is introduced at the phosphorus atom during the phosphitylation step. The reaction of the chiral alcohol with the achiral phosphitylating agent results in the formation of a pair of diastereomers, which are often observable by ³¹P NMR and can sometimes be separated by HPLC. For most standard applications, this mixture of diastereomers is used directly in oligonucleotide synthesis without separation, as the phosphorus stereocenter becomes achiral upon oxidation to the pentavalent phosphate in the final oligonucleotide. However, for applications requiring stereochemically pure phosphorothioates, the separation of these diastereomers can be a critical step.
Regioselectivity is also a key aspect of the synthesis. The synthetic strategy must ensure that the biotin moiety is attached specifically to the pyrrolidine nitrogen and that phosphitylation occurs exclusively at the secondary hydroxyl group of the hydroxyprolinol core. This is achieved through the use of an orthogonal protecting group strategy. The primary hydroxyl group is protected with a DMT group, while the secondary amine is acylated with the biotin linker. This leaves the secondary hydroxyl group as the sole site for the subsequent phosphitylation reaction, ensuring high regioselectivity.
Mechanistic Insights into Biotinylation and Oligonucleotide Conjugation Using Biotin Phosphoramidite Hydroxyprolinol
Reaction Kinetics and Coupling Efficiency of Biotin (B1667282) Phosphoramidite (B1245037) (Hydroxyprolinol) during Solid-Phase Oligonucleotide Synthesis
The profound impact of coupling efficiency on the final yield of the desired oligonucleotide is illustrated in the table below. Even a small decrease in efficiency from 99.5% to 98% can cut the yield of a 40-mer oligonucleotide by more than half.
| Oligonucleotide Length (n) | Full-Length Product Yield at 99.5% Coupling Efficiency | Full-Length Product Yield at 99.0% Coupling Efficiency | Full-Length Product Yield at 98.0% Coupling Efficiency |
|---|---|---|---|
| 20 bases | 82.6% | 67.6% | 45.6% |
| 40 bases | 68.2% | 45.7% | 20.8% |
| 60 bases | 56.3% | 30.9% | 9.4% |
| 80 bases | 46.5% | 20.9% | 4.3% |
| 100 bases | 38.3% | 14.1% | 1.9% |
Theoretical yield calculated using the formula: Yield = (Coupling Efficiency)^(n-1), where n is the number of bases.
De-protection Strategies and Stability of the Biotin Moiety Post-Synthesis
Following chain assembly, the oligonucleotide must be cleaved from the solid support and all protecting groups on the phosphate (B84403) backbone (cyanoethyl) and nucleobases must be removed. lookchem.comexcedr.com This deprotection step typically involves incubation with a strong base at elevated temperatures.
Biotin phosphoramidite (hydroxyprolinol) is designed to be robust and does not require special deprotection conditions, being compatible with standard reagents like concentrated ammonium (B1175870) hydroxide. axispharm.comlumiprobe.com However, a known vulnerability of the biotin molecule itself is the potential for oxidation of its sulfur atom to form biotin sulfoxide. genelink.com This side reaction can occur during the repetitive oxidation step (typically using iodine and water) within each synthesis cycle. genelink.com The extent of this oxidation can be influenced by the length of the oligonucleotide (i.e., the number of oxidation cycles it is subjected to) and the nature of the solid support used. genelink.com While this oxidation does not completely abolish binding to avidin (B1170675), it can reduce the affinity, which may impact the performance of highly sensitive assays. genelink.com
For oligonucleotides containing other base-labile modifications, milder deprotection strategies are employed. These "UltraMILD" approaches use reagents like potassium carbonate in methanol, while "UltraFAST" methods use mixtures like AMA (Ammonium Hydroxide/Methylamine) to significantly reduce deprotection times. lookchem.comexcedr.com The stability of the hydroxyprolinol-linked biotin to standard conditions generally obviates the need for these milder methods unless other sensitive moieties are present in the sequence. lookchem.com
| Deprotection Strategy | Typical Reagent | Conditions | Effect on Biotin Moiety |
| Standard | Concentrated Ammonium Hydroxide | 55-65°C, 3-8 hours | Generally stable; main risk is oxidation during synthesis, not deprotection. genelink.com |
| UltraFAST | AMA (Ammonium Hydroxide/Methylamine 1:1) | Room Temp to 65°C, 5-10 minutes | Compatible. Reduces overall exposure time to harsh conditions. lookchem.comexcedr.com |
| UltraMILD | 0.05 M Potassium Carbonate in Methanol | Room Temperature, Overnight | Compatible. Used for highly sensitive dyes or modifications; not strictly necessary for biotin itself. lookchem.com |
Role of the Hydroxyprolinol Linker Chemistry in Conjugation Fidelity and Efficiency
The linker connecting a label to an oligonucleotide is not merely a passive connector; its chemical structure is critical for conjugation efficiency and the ultimate functionality of the conjugate. The hydroxyprolinol linker in this phosphoramidite is a non-nucleosidic, structurally defined spacer. axispharm.comlumiprobe.com
The primary function of this linker is to create physical distance between the bulky biotin molecule and the oligonucleotide backbone. This spacing is crucial for several reasons:
Minimizing Steric Hindrance: The spacer arm pushes the biotin away from the oligo, preventing it from interfering with the enzymatic reactions of downstream applications, such as polymerase extension or ligation. More importantly, it allows the large (approx. 53 kDa) tetrameric streptavidin protein to bind to the biotin without being sterically hindered by the nucleic acid chain. researchgate.netnih.govresearchgate.net
Ensuring Conjugation Fidelity: The hydroxyprolinol core provides a stable, pre-defined structure that facilitates efficient and predictable coupling during synthesis. buyolig.com
Versatile Placement: This phosphoramidite can be used to introduce biotin at the 5'-terminus, the 3'-terminus (when using a universal solid support), or at internal positions within the sequence, offering significant flexibility in assay design. lumiprobe.combuyolig.com
Compared to flexible linkers like triethyleneglycol (TEG), the relative rigidity of the hydroxyprolinol backbone can provide a more defined orientation and distance for the biotin moiety, which may be advantageous in applications requiring precise spatial positioning.
Investigating the Conformational and Structural Impact of Biotinylation on Oligonucleotide Integrity and Function
The addition of any non-nucleosidic modification carries the potential to alter the local or global structure of an oligonucleotide, which could in turn affect its function, such as its ability to hybridize to a complementary strand.
While the biotinylated oligonucleotide retains its structural integrity, the subsequent binding of streptavidin induces a massive structural and conformational shift. The resulting oligonucleotide-streptavidin complex is significantly larger and is the basis for its utility in capture, immobilization, and detection assays where a physical change (e.g., a shift in electrophoretic mobility or binding to a surface) is detected. acs.org
Biotin-Streptavidin Interaction Mechanisms and their Relevance in Research Applications
The interaction between biotin and the bacterial protein streptavidin is the cornerstone of all biotin-based detection methods. It is one ofthe strongest non-covalent interactions known in nature, characterized by an exceptionally low dissociation constant (Kd) in the femtomolar range (10⁻¹⁴ to 10⁻¹⁵ M). thermofisher.comuni-muenchen.denih.gov This near-irreversible binding forms rapidly and is remarkably stable, resisting extremes of pH, temperature, and many denaturing agents. uni-muenchen.denih.gov
Streptavidin is a homotetramer, with each of its four identical subunits possessing a deep binding pocket for a single biotin molecule. researchgate.netresearchgate.net The binding kinetics are not purely diffusion-limited; the process involves an initial interaction followed by a conformational change as a flexible loop on the streptavidin protein closes over the bound biotin, contributing to the extremely slow dissociation rate. acs.org
This robust and highly specific interaction is exploited in a multitude of research applications involving biotinylated oligonucleotides:
Affinity Purification: Biotinylated oligonucleotides can be used as probes to capture specific target sequences (DNA, RNA) or binding proteins from complex mixtures. The entire complex is then easily isolated using streptavidin-coated magnetic beads or chromatography resins. nih.gov
Immobilization: Oligonucleotides can be anchored to streptavidin-coated surfaces, such as microplates or biosensors, for use in assays like ELISA or surface plasmon resonance (SPR).
Detection: In techniques like Southern or Northern blotting, a biotinylated probe is used to find a target sequence. Subsequent addition of a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) allows for highly sensitive colorimetric or chemiluminescent detection.
| Parameter | Value | Significance |
| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M thermofisher.comuni-muenchen.de | Indicates an extremely strong, nearly irreversible interaction. |
| Association Rate Constant (kon) | ~10⁶ - 10⁷ M⁻¹s⁻¹ | Binding is very rapid. |
| Dissociation Rate Constant (koff) | ~10⁻⁶ - 10⁻⁴ s⁻¹ | The complex is exceptionally stable and long-lived. |
| Stoichiometry | 4 Biotin : 1 Streptavidin researchgate.netnih.gov | Allows for signal amplification and cross-linking applications. |
| Stability | High resistance to pH, temperature, denaturants. uni-muenchen.denih.gov | Enables use in a wide variety of buffer conditions and experimental protocols. |
Applications of Biotin Phosphoramidite Hydroxyprolinol in Molecular Biology and Biotechnology Research
Biotinylation of Oligonucleotides for Microarray and Hybridization-Based Assays
The covalent attachment of biotin (B1667282) to oligonucleotides is a cornerstone of many modern nucleic acid detection platforms. Biotin itself is not directly detectable; instead, it acts as a highly efficient tag for the subsequent binding of streptavidin conjugates, which can carry fluorescent dyes or enzymes for signal generation. nih.govnih.gov
The synthesis of biotinylated probes is achieved through standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer. nih.gov The Biotin Phosphoramidite (Hydroxyprolinol) reagent is added at the desired cycle of synthesis to introduce the biotin moiety. lumiprobe.comantibodies.com A key feature of this reagent is the presence of a dimethoxytrityl (DMT) protective group, which allows for standard purification of the final oligonucleotide using reverse-phase cartridges or HPLC. lumiprobe.comantibodies.comglenresearch.com The hydroxyprolinol core provides a stable, non-nucleosidic linkage for the biotin tag. lumiprobe.comantibodies.com Standard coupling and deprotection conditions, identical to those used for normal nucleobases, are employed, making its integration into synthesis protocols straightforward. lumiprobe.comantibodies.com
Table 1: Properties of Biotin Phosphoramidite (Hydroxyprolinol) Press Run to view the interactive table. < بشأن table>
| Property | Description | Source(s) |
|---|---|---|
| Reagent Type | Non-nucleosidic modifier phosphoramidite | lumiprobe.com, antibodies.com |
| Core Structure | Hydroxyprolinol | lumiprobe.com, antibodies.com |
| Incorporation | 5'-position, 3'-position, and internal sites | antibodies.com, lumiprobe.com |
| Purification | Contains a DMT group for C18 cartridge or reverse-phase HPLC purification | lumiprobe.com, antibodies.com |
| Synthesis Conditions | Standard coupling and deprotection, identical to nucleobase phosphoramidites | lumiprobe.com, antibodies.com |
| Physical Form | White powder | lumiprobe.com, antibodies.com |
| Solubility | Good in acetonitrile (B52724) (MeCN), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF) | lumiprobe.com, antibodies.com |
Biotinylated oligonucleotides are widely used as capture probes to isolate and enrich specific target nucleic acid sequences from complex biological mixtures such as blood, stool, or cell lysates. thermofisher.com This technique, often referred to as hybridization capture or target enrichment, is fundamental for applications like next-generation sequencing (NGS) and viral detection. idtdna.com
The general workflow involves hybridizing a biotinylated probe to its complementary DNA or RNA target within a sample. thermofisher.com Subsequently, streptavidin-coated magnetic beads are introduced. The high affinity of streptavidin for biotin allows for the efficient capture of the entire probe-target complex. thermofisher.comnih.gov The beads, along with the bound nucleic acids, are then easily separated from the rest of the sample using a magnet. This process effectively removes inhibitors and concentrates the target sequence for downstream analysis, such as PCR or sequencing. thermofisher.comidtdna.com This method is particularly valuable for enriching low-abundance targets, including mutated DNA sequences or DNA from fastidious bacteria. thermofisher.com
Table 2: Workflow for Nucleic Acid Capture Using Biotinylated Probes Press Run to view the interactive table. < بشأن table>
| Step | Description | Purpose | Source(s) |
|---|---|---|---|
| 1. Hybridization | A biotinylated oligonucleotide probe is mixed with a complex sample (e.g., genomic DNA). The mixture is incubated under conditions that allow the probe to anneal specifically to its target sequence. | Target Recognition | idtdna.com |
| 2. Capture | Streptavidin-coated magnetic beads are added to the mixture. The biotin-streptavidin interaction anchors the probe-target hybrid to the beads. | Immobilization | nih.gov, thermofisher.com |
| 3. Separation | A magnetic field is applied to pull the beads (with bound target) to the side of the tube, allowing the unbound sample components to be washed away. | Purification & Enrichment | thermofisher.com |
| 4. Elution/Analysis | The captured target nucleic acid is eluted from the beads or used directly in downstream applications like qPCR or NGS library preparation. | Downstream Analysis | nih.gov |
In techniques like microarrays, Southern blots, and specialized ELISA-based assays, biotinylated probes significantly enhance signal detection and sensitivity. nih.govscispace.comnih.gov The probe itself does not generate a signal; rather, the biotin tag serves as an anchor for signal-generating molecules. nih.gov After the biotinylated probe hybridizes to its target, a streptavidin molecule conjugated to a reporter enzyme (e.g., horseradish peroxidase) or a fluorophore (e.g., Cy3) is added. nih.govscispace.com
One powerful method is tyramide signal amplification (TSA), where streptavidin-horseradish peroxidase binds to the biotinylated probe. nih.gov The enzyme then catalyzes the deposition of a large number of tyramide-fluorophore molecules in the immediate vicinity, leading to a dramatic amplification of the fluorescent signal. nih.gov This approach has been shown to increase fluorescence signals by 7- to 12-fold compared to using probes with a single fluorescent label. nih.gov Similarly, in hybridization-based ELISAs, the enzymatic activity of a streptavidin conjugate can produce a strong colorimetric or chemiluminescent signal, allowing for the ultrasensitive quantification of the target nucleic acid. nih.gov The ability to attach multiple biotin tags to a single probe can further amplify the signal. nih.gov
Utility in Protein-Nucleic Acid Interaction Studies
The study of how proteins interact with DNA and RNA is central to understanding gene regulation, DNA repair, and replication. thermofisher.com Biotinylated oligonucleotides synthesized using reagents like hydroxyprolinol phosphoramidite serve as critical, non-radioactive tools in these investigations. nih.gov
Chromatin immunoprecipitation (ChIP) is a technique used to map the in vivo locations of DNA-binding proteins, such as transcription factors and modified histones, on a genomic scale. merckmillipore.comcellsignal.com In a standard ChIP protocol, proteins are cross-linked to DNA in living cells, the chromatin is fragmented, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. cellsignal.com
While antibodies are central to the classic ChIP assay, biotinylation plays a key role in related and downstream applications. A variant of the technique, known as biotin-ChIP or Bio-ChIP, utilizes in vivo biotinylation. nih.gov In this method, the protein of interest is expressed as a fusion with a biotin ligase recognition site (AVI tag), and a co-expressed biotin ligase (BirA) biotinylates the protein within the cell. nih.gov This allows for the capture of cross-linked chromatin using streptavidin beads, bypassing the need for a specific ChIP-grade antibody. nih.gov Furthermore, biotinylated oligonucleotides can be used as capture probes to enrich for specific DNA fragments obtained from a ChIP experiment for further analysis. nih.gov
The electrophoretic mobility shift assay (EMSA), or gel shift assay, is a common in vitro technique for studying protein-nucleic acid interactions. nih.govwikipedia.org The principle is that a protein-nucleic acid complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free nucleic acid probe. thermofisher.comwikipedia.org This "shift" in mobility indicates a binding event.
Biotin-labeled DNA or RNA probes have become a popular and effective alternative to traditional radioactive probes for EMSA. nih.govnih.gov An oligonucleotide probe containing the putative protein-binding sequence is synthesized with a biotin tag using biotin phosphoramidite. After the binding reaction between the probe and a protein source (such as a nuclear extract) is complete, the mixture is run on a gel. The separated complexes are then transferred to a nylon membrane. The biotinylated probe is detected by incubating the membrane with a streptavidin-enzyme conjugate (e.g., streptavidin-HRP), followed by the addition of a chemiluminescent or colorimetric substrate to visualize the position of the probe. This method provides high sensitivity without the safety and disposal concerns associated with radioactivity.
Table 3: Key Steps in a Biotin-Based Electrophoretic Mobility Shift Assay (EMSA) Press Run to view the interactive table. < بشأن table>
| Step | Description | Purpose | Source(s) |
|---|---|---|---|
| 1. Probe Labeling | A short oligonucleotide containing the sequence of interest is synthesized with a biotin tag using Biotin Phosphoramidite (Hydroxyprolinol). | Create a detectable probe. | , nih.gov |
| 2. Binding Reaction | The biotinylated probe is incubated with a protein sample (e.g., purified protein or cell extract) to allow for complex formation. | Allow protein-nucleic acid interaction. | , thermofisher.com |
| 3. Electrophoresis | The reaction mixture is loaded onto a native (non-denaturing) polyacrylamide gel to separate the free probe from the slower-migrating protein-probe complexes. | Separate complexes by size/mobility. | wikipedia.org, nih.gov |
| 4. Transfer | The separated molecules are transferred from the gel to a nylon or nitrocellulose membrane. | Immobilize probes for detection. | |
| 5. Detection | The membrane is incubated with a streptavidin-enzyme conjugate, followed by a chemiluminescent or colorimetric substrate to visualize the bands. | Identify the location of the free and shifted probe. |
Surface Plasmon Resonance (SPR) Studies Utilizing Immobilized Biotinylated Nucleic Acids
Surface Plasmon Resonance (SPR) is a highly sensitive, label-free technique for real-time monitoring of molecular interactions. nih.gov In this method, one interacting partner is immobilized on a sensor chip, and the other is flowed over the surface. nih.gov The use of biotinylated nucleic acids, synthesized using reagents like biotin phosphoramidite (hydroxyprolinol), offers a robust and widely adopted strategy for immobilization in SPR studies. nih.govresearchgate.net
The exceptionally high affinity between biotin and streptavidin (KD ≈ 10-15 M) forms an essentially irreversible, non-covalent bond. nih.govglenresearch.com This allows for the stable and oriented immobilization of biotinylated nucleic acids onto streptavidin-coated sensor chips. nih.govnih.govresearchgate.net This controlled orientation is a significant advantage over random chemical coupling methods, ensuring that the immobilized molecules are presented uniformly for interaction analysis. mdpi.comnih.gov
This immobilization strategy is particularly well-suited for studying the interactions between nucleic acids and other molecules such as proteins, peptides, and small molecules. nih.govbiosensingusa.com Researchers can determine key kinetic parameters, including association rates (k_a), dissociation rates (k_d), and the equilibrium dissociation constant (K_D), providing deep insights into the binding affinity and specificity of the interaction. nih.govbiosensingusa.com The stability of the biotin-streptavidin linkage also allows for the use of harsh regeneration conditions, enabling the reuse of the sensor chip for multiple interaction cycles with high reproducibility. biosensingusa.com
Table 1: Key Features of Biotinylated Nucleic Acid Immobilization in SPR
| Feature | Description | Source(s) |
|---|---|---|
| Immobilization Chemistry | High-affinity, non-covalent interaction between biotin and streptavidin. | nih.govglenresearch.com |
| Orientation | Provides controlled, uniform orientation of nucleic acids on the sensor surface. | mdpi.comnih.gov |
| Stability | The strong bond allows for stable immobilization and potential for harsh regeneration. | researchgate.netbiosensingusa.com |
| Applications | Kinetic and affinity analysis of nucleic acid interactions with proteins, small molecules, etc. | nih.govbiosensingusa.com |
| Advantages | High sensitivity, reproducibility, and the ability to study a wide range of molecular interactions. | nih.govresearchgate.net |
Integration into Polymerase Chain Reaction (PCR) and Quantitative Real-Time PCR (qPCR) Methodologies
Biotin phosphoramidite (hydroxyprolinol) is integral to the synthesis of biotinylated primers and probes used in PCR and qPCR applications. lumiprobe.com The incorporation of a biotin label into oligonucleotides provides a powerful handle for the detection, purification, and manipulation of amplification products. thermofisher.com
The use of primers biotinylated at the 5'-terminus, a modification that does not typically interfere with polymerase-mediated extension, is a common strategy in molecular diagnostics and research. glenresearch.comidtdna.com These biotinylated amplicons can be easily captured on streptavidin-coated solid supports, such as magnetic beads or microplates. thermofisher.comnih.gov This capture capability facilitates a variety of downstream applications, including:
Purification of PCR Products: Unused primers, dNTPs, and other reaction components can be washed away, yielding a pure amplicon for subsequent analysis like sequencing. thermofisher.com
Solid-Phase Sequencing: The immobilized, single-stranded DNA serves as a template for sequencing reactions. thermofisher.com
Enhanced Sensitivity in Mutation Detection: Combining target isolation with a biotinylated probe and PNA-enriched real-time PCR has been shown to significantly improve the detection limit for mutations, such as the EGFR T790M resistance mutation. nih.gov In one study, this approach increased the sensitivity from detecting 1 mutant allele in 1,000 wild-type alleles to 1 in 40,000. nih.gov The enrichment of the target DNA via biotin-streptavidin capture reduces the background of wild-type DNA, thereby minimizing erroneous amplification. nih.gov
Single Nucleotide Polymorphism (SNP) Detection: Assays can be designed where primer extension occurs only if the primer is complementary to the SNP site. The incorporation of biotinylated dNTPs during extension allows for colorimetric or other signal-based detection after the addition of a streptavidin-enzyme conjugate. nih.govacs.org
Table 2: Comparison of Mutation Detection Sensitivity
| Method | Detection Limit | Source(s) |
|---|---|---|
| PNA Clamp-based PCR on Genomic DNA | 1 mutant allele in 1,000 wild-type alleles | nih.gov |
| Biotinylated Oligonucleotide Enrichment + PNA-PCR | 1 mutant allele in 40,000 wild-type alleles | nih.gov |
Application in Next-Generation Sequencing (NGS) Workflows
Biotinylation, enabled by reagents like biotin phosphoramidite, plays a critical role in several stages of Next-Generation Sequencing (NGS) library preparation and targeted sequencing. nih.govidtdna.com
NGS library preparation involves fragmenting DNA and ligating specific adapter sequences to the ends of these fragments. idtdna.com These adapters contain sequences necessary for binding to the flow cell, primer binding for sequencing, and sample indexing (barcoding). biocompare.com
While adapters themselves are ligated, biotinylation is more centrally involved in methods that require the recovery or manipulation of the library. For instance, the BAmSeq (biotinylated amplicon sequencing) method utilizes biotinylated primers during an initial PCR step to create amplicons that can be captured with streptavidin magnetic beads. nih.gov This allows for the creation of an NGS library while preserving the original source DNA for further analyses, which is particularly valuable when working with limited sample quantities. nih.gov
One of the most powerful applications of biotinylation in NGS is for target enrichment, also known as hybridization capture. idtdna.com This method allows researchers to focus sequencing efforts on specific regions of the genome, such as the exome or a panel of cancer-related genes, making sequencing more cost-effective and efficient. idtdna.com
The workflow for hybridization capture involves:
Library Preparation: A standard NGS library is created from the genomic DNA sample. idtdna.comoup.com
Hybridization: The library is mixed with a pool of long, single-stranded, biotinylated oligonucleotide "baits" or "probes." idtdna.comoup.com These baits are designed to be complementary to the DNA sequences of interest.
Capture: Streptavidin-coated magnetic beads are added to the mixture. The beads bind tightly to the biotinylated baits, which have hybridized to the target DNA fragments. oup.comthermofisher.comnvigen.com
Wash and Elution: Non-target DNA fragments are washed away, leaving the enriched, bait-bound library fragments attached to the beads. These target fragments are then eluted and can proceed to sequencing. oup.com
This biotin-streptavidin capture system is highly efficient and enables the specific isolation of even low-abundance DNA or RNA molecules from complex samples. glenresearch.comthermofisher.com
Biotinylated Nucleic Acids in Aptamer Selection (SELEX) and Functional Nucleic Acid Development
Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity. nih.govyoutube.com They are generated through an in vitro selection process called SELEX (Systematic Evolution of Ligands by EXponential enrichment). springernature.comyoutube.com
Biotinylation is a cornerstone of many SELEX protocols. nih.govspringernature.com In a common SELEX strategy, the target molecule (e.g., a protein) is biotinylated and immobilized on streptavidin-coated magnetic beads. nih.govnih.gov A vast library of random nucleic acid sequences is then incubated with these immobilized targets. springernature.com Non-binding sequences are washed away, and the sequences that have bound to the target are eluted and amplified by PCR. nih.govspringernature.com This enriched pool of sequences is then used for subsequent rounds of selection, progressively isolating the aptamers with the highest binding affinity. springernature.com
Alternatively, in a method known as Capture-SELEX, a biotinylated oligonucleotide is hybridized to the library of potential aptamers, and this complex is immobilized on a solid support. nih.gov This approach is particularly useful for selecting aptamers against small molecules, where direct biotinylation of the target can be challenging. nih.gov The strong and specific nature of the biotin-streptavidin interaction is critical for efficiently partitioning the binding from non-binding sequences, which is the fundamental principle of the SELEX process. nih.govspringernature.com
Utilization in Biosensor Development and Research Diagnostic Platforms.sartorius.com
The specific and high-affinity interaction between biotin and streptavidin is a cornerstone of many biosensor and diagnostic platforms. Biotin phosphoramidite (hydroxyprolinol) plays a crucial role in the preparation of biotinylated nucleic acid probes essential for these technologies. sartorius.com
Design of Biotin-Modified Nanostructures for Molecular Sensing.mdpi.com
The functionalization of nanostructures with biotinylated oligonucleotides is a powerful strategy for creating highly sensitive and specific molecular sensors. mdpi.com DNA nanostructures, such as tetrahedral DNA nanostructures (TDNs), offer a programmable platform for the precise spatial arrangement of biotin moieties. mdpi.com Biotin phosphoramidite (hydroxyprolinol) is utilized during the synthesis of the constituent oligonucleotides to incorporate biotin at specific locations within the self-assembled nanostructure.
These biotin-modified nanostructures can then be immobilized on surfaces, such as gold electrodes, through the strong biotin-streptavidin linkage, creating a stable and reproducible sensing interface. sartorius.com The rigid framework of the DNA nanostructure ensures that the biotin tags are readily accessible for binding to streptavidin, which can be conjugated to reporter molecules like enzymes (e.g., horseradish peroxidase) for signal amplification. nih.gov This approach has been used to develop universal biosensing platforms for the ultrasensitive detection of a wide range of analytes, including nucleic acids, proteins, and small molecules. nih.gov
Table 1: Examples of Biotin-Modified Nanostructures in Biosensing
| Nanostructure Type | Analyte Detected | Detection Principle | Reference |
|---|---|---|---|
| Tetrahedral DNA Nanostructures (TDNs) | Nucleic acids, proteins, small molecules | Electrochemical detection via enzyme-based catalysis | nih.gov |
| Gold Nanoparticles (AuNPs) | Biotinylated macromolecules | Localized Surface Plasmon Resonance (LSPR) shift | nih.gov |
Electrochemical and Optical Biosensors Employing Biotinylated Nucleic Acids.sartorius.com
Biotinylated nucleic acids, synthesized using reagents like biotin phosphoramidite (hydroxyprolinol), are fundamental components of many electrochemical and optical biosensors. sartorius.comnih.gov
In electrochemical biosensors , biotinylated DNA or RNA probes are immobilized onto an electrode surface, often modified with streptavidin. iupac.orgnih.gov The hybridization of the target nucleic acid sequence to the immobilized probe can be detected through changes in the electrochemical properties of the electrode surface, such as impedance or current. iupac.org The robust biotin-streptavidin linkage ensures the stable attachment of the probe, leading to reliable and reproducible measurements. sartorius.com
Optical biosensors also extensively utilize biotinylated probes. nih.gov For instance, in some formats, a biotinylated molecular beacon—a hairpin-shaped oligonucleotide with a fluorophore and a quencher—is attached to a streptavidin-coated surface. nih.gov Upon binding to a complementary target sequence, the molecular beacon undergoes a conformational change that separates the fluorophore and quencher, resulting in a detectable fluorescent signal. nih.gov Other optical methods, such as those based on localized surface plasmon resonance (LSPR), can detect the binding of analytes to biotinylated probes immobilized on gold nanoparticles by measuring the shift in the resonance wavelength. nih.gov
Table 2: Comparison of Biosensor Types Using Biotinylated Nucleic Acids
| Biosensor Type | Principle of Operation | Advantages | Example Application |
|---|---|---|---|
| Electrochemical | Measures changes in electrical properties upon target binding. iupac.org | High sensitivity, potential for miniaturization, low cost. nih.gov | Detection of pathogenic DNA. nih.gov |
| Optical (Fluorescence-based) | Detects changes in light emission upon target binding. nih.gov | High specificity, real-time detection. nih.gov | Real-time detection of specific DNA molecules. nih.gov |
Applications in In Vitro Transcription and Translation Systems (e.g., Ribosome Display)
While direct literature specifically detailing the use of biotin phosphoramidite (hydroxyprolinol) in ribosome display is limited, the fundamental principles of this technology rely heavily on the ability to biotinylate nucleic acids and proteins. Biotin phosphoramidite (hydroxyprolinol) is a reagent that could be used to synthesize biotinylated DNA templates or primers for the generation of RNA used in these systems.
Ribosome display and the related mRNA display are powerful in vitro selection and evolution technologies used to identify proteins or peptides with desired binding properties from vast libraries. uzh.chnih.gov A key step in these methods is the physical linkage of the phenotype (the translated protein) to its genotype (the encoding mRNA). uzh.ch The selection of functional protein-mRNA complexes is often achieved through affinity purification against a target molecule that has been immobilized, frequently via biotinylation. uzh.chnih.gov
For example, a target protein can be biotinylated and then captured on streptavidin-coated magnetic beads. uzh.ch The library of ribosome-displayed proteins is then exposed to these beads, and only those proteins that bind to the target will be retained. The associated mRNA can then be reverse-transcribed, amplified by PCR (often using primers that could be synthesized with biotin phosphoramidite for other downstream applications), and subjected to further rounds of selection and evolution. nih.gov
Similarly, biotinylated RNA, which can be produced via in vitro transcription from a DNA template synthesized with biotinylated primers, is a valuable tool. elsevier.com For instance, biotinylated oligo(dT) probes are used to purify mature eukaryotic mRNA from total RNA or crude cell lysates by hybridizing to the poly(A) tail. promega.com This purified mRNA can then be used in in vitro translation systems. The ability to generate specifically biotinylated nucleic acids is therefore integral to the workflow of many in vitro transcription and translation-based methodologies.
High-Throughput Screening (HTS) Applications with Biotinylated Constructs.youtube.com
The high affinity and specificity of the biotin-streptavidin interaction make it an ideal tool for high-throughput screening (HTS) assays designed to identify and characterize molecular interactions. youtube.com Biotin phosphoramidite (hydroxyprolinol) facilitates the synthesis of biotinylated oligonucleotides that are central to many HTS platforms. nih.gov
Biotinylated constructs, such as DNA or RNA probes, can be immobilized on various solid supports, including microplates or magnetic beads, that are coated with streptavidin. sartorius.com This allows for the efficient and oriented capture of the probes, creating a uniform surface for interaction studies. These platforms can be used to screen large libraries of small molecules, peptides, or proteins for their ability to bind to the immobilized nucleic acid or to inhibit a nucleic acid-protein interaction.
For example, an HSN assay could be designed to screen for inhibitors of a specific DNA-binding protein. In this setup, a biotinylated DNA oligonucleotide containing the protein's binding site is immobilized on a streptavidin-coated plate. The protein, often tagged with a fluorescent label, is then added along with compounds from a chemical library. A decrease in the fluorescence signal on the plate would indicate that a compound has inhibited the interaction between the protein and the DNA. The robustness and ease of automation of biotin-streptavidin-based assays make them highly suitable for the large-scale screening required in drug discovery and other areas of biomedical research. youtube.comnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Biotin phosphoramidite (hydroxyprolinol) |
| Streptavidin |
| Avidin (B1170675) |
| Horseradish peroxidase |
| Gold |
Advanced Methodological Considerations and Challenges in Using Biotin Phosphoramidite Hydroxyprolinol
Optimization of Solid-Phase Synthesis Parameters for High-Efficiency Incorporation
The efficient incorporation of Biotin (B1667282) phosphoramidite (B1245037) (hydroxyprolinol) during solid-phase synthesis is critical for producing high-quality modified oligonucleotides. While this phosphoramidite is designed to be compatible with standard coupling conditions identical to those for normal nucleobases, yh-bio.infolumiprobe.com its bulky nature necessitates careful consideration of synthesis parameters to maximize coupling efficiency.
Key Optimization Parameters:
Coupling Time: The steric bulk of modified phosphoramidites can significantly impede condensation rates. umich.edu While standard coupling times may be sufficient in many cases, for sequences that are long or known to be difficult, extending the coupling time for the biotin phosphoramidite step can help ensure near-quantitative reaction and prevent the formation of deletion sequences. Research on other bulky phosphoramidites has shown that coupling times may need to be extended to several minutes to achieve acceptable yields, a stark contrast to the sub-minute times used for standard DNA bases. umich.edu
Activator Choice and Concentration: The choice of activator is pivotal. While 1H-tetrazole has been a common activator, alternatives like 4,5-dicyanoimidazole (B129182) (DCI) are often preferred for bulky or modified phosphoramidites. umich.edu Some biotin phosphoramidites are specifically protected with groups like t-butylbenzoyl to prevent unwanted side reactions and branching, especially when using highly nucleophilic activators such as DCI. glenresearch.com The concentration of the activator must be optimized to ensure rapid protonation of the phosphoramidite without causing degradation of the growing oligonucleotide chain.
Reagent Purity and Handling: Like all phosphoramidites, Biotin phosphoramidite (hydroxyprolinol) is sensitive to moisture and oxidation. researchgate.net Ensuring the use of anhydrous acetonitrile (B52724) as the diluent and maintaining a dry, inert atmosphere (e.g., argon) on the synthesizer is paramount for preventing reagent degradation and maintaining high coupling efficiency. researchgate.netyoutube.com
The following table summarizes key parameters for optimizing the incorporation of bulky phosphoramidites.
| Parameter | Standard Condition | Optimized Condition for High-Efficiency Incorporation | Rationale |
| Coupling Time | 30-60 seconds | 2-10 minutes | Overcomes steric hindrance from the bulky biotin-hydroxyprolinol structure, allowing sufficient time for the coupling reaction to proceed to completion. umich.edu |
| Activator | 1H-Tetrazole | 4,5-Dicyanoimidazole (DCI) or other high-potency activators | DCI is more nucleophilic and less acidic than tetrazole, promoting efficient activation of sterically hindered phosphoramidites while minimizing side reactions. umich.edu |
| Phosphoramidite Concentration | ~0.1 M | 0.1 - 0.15 M | A slightly higher concentration can help drive the reaction forward, though this must be balanced against cost and potential for side reactions. |
| Solvent/Diluent | Anhydrous Acetonitrile | Anhydrous Acetonitrile | Strict exclusion of water is critical to prevent hydrolysis of the phosphoramidite, which would render it inactive. researchgate.netresearchgate.net |
Strategies for Mitigating Steric Hindrance and Secondary Structure Formation in Biotinylated Oligonucleotides
The large size of the biotin moiety can cause significant steric hindrance, which may interfere with both the synthesis process and the downstream application of the oligonucleotide. The hydroxyprolinol linker in this specific phosphoramidite provides a built-in spacer arm designed to distance the biotin from the oligonucleotide backbone, thereby minimizing this interference. genelink.comgenelink.com
For particularly demanding applications, such as labeling long oligonucleotides with strong secondary structures or attaching oligos to surfaces like nanospheres, longer spacers may be required. biosyn.com Triethyleneglycol (TEG) based linkers, for instance, create a 15-atom spacer that provides greater flexibility and distance, further reducing the potential for steric clash. biosyn.com This ensures that the biotin is accessible to streptavidin and that the oligonucleotide can still hybridize effectively to its target sequence.
Impact of Biotinylation on Oligonucleotide Yield, Purity, and Downstream Processing
Purity is a major consideration. It is crucial that the final product is free from unbound biotin, which could occupy binding sites on a streptavidin matrix and reduce the efficiency of capture applications. spherotech.com The presence of the DMT (dimethoxytrityl) group on the Biotin phosphoramidite (hydroxyprolinol) is a key feature that greatly simplifies downstream processing. yh-bio.infoglenresearch.com This DMT group allows for the use of standard reverse-phase (RP) cartridge or HPLC purification methods to selectively isolate the full-length, DMT-containing biotinylated oligonucleotides from the shorter, non-DMT-bearing failure sequences. glenresearch.comglenresearch.comspherotech.com This "DMT-on" purification strategy is highly effective and essential for preparing high-purity biotinylated primers and probes. glenresearch.com
Compatibility with Various Solid Supports and Automated Synthesizer Systems
Biotin phosphoramidite (hydroxyprolinol) is designed for broad compatibility with standard oligonucleotide synthesis workflows.
Automated Synthesizers: It can be used in any commercial automated DNA/RNA synthesizer. The phosphoramidite is typically dissolved in anhydrous acetonitrile and placed on a dedicated port on the instrument. yh-bio.infolumiprobe.com Standard synthesis cycles are generally used, though as noted, the coupling step may be extended. yh-bio.info
Solid Supports: This phosphoramidite is versatile in its placement. For 5'-end labeling, it is added as the final step in the synthesis cycle to an oligonucleotide assembled on any standard solid support. For internal labeling, it is coupled at the desired position within the sequence. For 3'-end labeling, a universal Controlled Pore Glass (CPG) support is typically used, allowing the synthesis to begin and the subsequent addition of the biotin phosphoramidite to the 3'-hydroxyl group after cleavage from the support (this is a less common, post-synthesis approach) or, more commonly, by using a support pre-modified with biotin. yh-bio.infoantibodies.com However, the hydroxyprolinol-based phosphoramidite allows for 3'-labeling on a universal support by being the first monomer added in a "reverse" synthesis direction if the synthesizer supports it, or by using specific 3'-biotin CPGs.
Advanced Analytical Techniques for Characterizing Biotinylated Nucleic Acids
Confirming the successful synthesis and purity of biotinylated oligonucleotides requires robust analytical methods. While basic techniques can confirm the presence of an oligonucleotide, advanced mass spectrometry provides detailed structural information.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is particularly well-suited for analyzing oligonucleotides, including modified and longer sequences (>50 bases). windows.netcolby.edusigmaaldrich.com It is a "soft" ionization technique that typically generates multiply charged ions, allowing for the accurate mass determination of large molecules. sigmaaldrich.comidtdna.com For a biotinylated oligonucleotide, ESI-MS can:
Confirm the exact molecular weight of the final product, verifying the successful addition of the biotin phosphoramidite moiety.
Detect the presence and quantity of failure sequences (e.g., n-1 deletions). idtdna.com
Identify other potential impurities, such as depurinated species or adducts formed during deprotection. windows.netidtdna.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF is another common technique, valued for its speed and suitability for high-throughput environments. colby.edusigmaaldrich.com It typically generates singly charged ions, making spectra relatively simple to interpret. umich.edu However, its resolution and effectiveness can decrease for longer oligonucleotides (>50-60 bases), and the high-energy laser can sometimes cause fragmentation or degradation of fragile modified oligos. windows.netsigmaaldrich.com
The following table compares these two advanced analytical techniques for the characterization of biotinylated nucleic acids.
| Feature | ESI-MS | MALDI-TOF MS |
| Ionization Method | Electrospray (soft ionization) | Laser desorption from a matrix |
| Typical Ions | Multiple charged ions | Predominantly single charged ions umich.edu |
| Best For | Longer (>50 bases), fragile, or modified oligos windows.netsigmaaldrich.com | High-throughput analysis of shorter (<50 bases) oligos sigmaaldrich.com |
| Resolution | High mass accuracy and resolution over a wide mass range windows.netcolby.edu | Resolution decreases with increasing mass sigmaaldrich.com |
| Sample Prep | Requires sample to be in solution | Sample is co-crystallized with a matrix windows.net |
| Structural Detail | Excellent for confirming covalent modifications and identifying impurities | Good for identity confirmation, but can induce fragmentation windows.net |
Challenges Associated with Multiple or Internal Biotinylation within Oligonucleotide Sequences
While terminal biotinylation is routine, placing one or more biotin groups within an oligonucleotide sequence presents distinct challenges.
Reduced Hybridization Efficiency: Research has shown that oligonucleotides with internal biotin labels can be less effective as hybridization probes compared to those with terminal labels. nih.gov The internal bulky group can disrupt the helical structure of the DNA/RNA duplex, potentially lowering the melting temperature (Tm) and affecting binding kinetics.
Increased Steric Hindrance: Multiple internal biotin moieties can create significant steric crowding, making it difficult for the oligonucleotide to interact with target proteins or nucleic acids. However, for some applications, such as SAGE (Serial Analysis of Gene Expression) or those requiring very strong immobilization, dual-biotinylated oligonucleotides are used specifically to increase the binding affinity to streptavidin. genelink.combiosyn.combiosyn.com These are typically placed at a terminus to minimize disruption to hybridization. genelink.com The use of phosphoramidites with long linkers, like Biotin-TEG or the hydroxyprolinol-based amidite, becomes even more critical in these scenarios. biosyn.com
Considerations for the Stability of Biotin Phosphoramidite (Hydroxyprolinol) during Storage and Use
The chemical stability of phosphoramidite reagents is a critical factor for successful oligonucleotide synthesis.
Future Directions and Emerging Research Avenues for Biotin Phosphoramidite Hydroxyprolinol
Development of Novel Biotin (B1667282) Phosphoramidite (B1245037) (Hydroxyprolinol) Analogs with Enhanced Properties
The evolution of biotin phosphoramidite chemistry extends beyond the standard hydroxyprolinol linker to include a variety of analogs designed for specialized applications. Research is focused on creating new phosphoramidites with tailored properties such as altered affinity, cleavability, and spacing to overcome limitations of the traditional biotin label.
Key developments in this area include:
Analogs with Tunable Affinity: Desthiobiotin, a sulfur-lacking analog of biotin, exhibits a significantly lower binding affinity to streptavidin. glenresearch.com This weaker interaction allows for the dissociation of desthiobiotin-labeled oligonucleotides from streptavidin under mild conditions, such as in the presence of free biotin, which is advantageous for applications requiring the gentle elution and recovery of captured biomolecules. glenresearch.com
Photocleavable Linkers: The introduction of photocleavable (PC) biotin phosphoramidites enables the release of biotinylated oligonucleotides from a streptavidin-coated support upon exposure to light. glenresearch.com This provides precise temporal and spatial control over the release of nucleic acids, a valuable tool in microarrays and single-molecule studies.
Linker Diversity: Different linker arms are being explored to optimize the accessibility of the biotin moiety. For instance, the 5'-Biotin II phosphoramidite utilizes an ethylene (B1197577) glycol-based linker, contrasting with the all-carbon linker of other versions. glenresearch.com This diversity allows researchers to select a linker chemistry that is consistent with other modifications in their experiments, potentially improving the performance of downstream applications. glenresearch.com
Multi-Biotinylation Reagents: To amplify signal in detection assays, non-nucleosidic phosphoramidite linkers have been designed to incorporate multiple biotin units at a single position (e.g., the 5'-terminus) of an oligonucleotide. nih.govglenresearch.com Studies have shown that increasing the number of biotin moieties, often spaced by thymidyl residues, leads to a corresponding increase in signal strength in hybridization assays. nih.gov
Table 1: Comparison of Biotin Phosphoramidite Analogs
| Analog | Key Feature | Advantage | Application Example |
| Desthiobiotin Phosphoramidite | Lower binding affinity to streptavidin | Gentle elution of captured molecules | Affinity purification |
| PC Biotin Phosphoramidite | Photocleavable linker | Light-induced release from support | Controlled release on microarrays |
| 5'-Biotin II Phosphoramidite | Ethylene glycol-based linker | Different hydrophilicity and flexibility | Matching linker chemistry in complex oligos |
| Multi-Biotin Reagents | Allows incorporation of multiple biotins | Signal amplification | Enhanced sensitivity in DNA detection |
Expanding the Scope of Biotinylation to Non-Canonical Nucleic Acids and Xeno Nucleic Acids (XNAs)
The versatility of phosphoramidite chemistry is enabling the extension of biotinylation to nucleic acids beyond the standard DNA and RNA. A significant area of research involves the site-specific labeling of non-canonical and xeno nucleic acids (XNAs), which have modified backbones or bases.
A notable advancement is the use of unnatural base pairs in transcription to achieve direct and site-specific biotinylation of RNA. nih.gov In this method, an unnatural base, such as 2-amino-6-(2-thienyl)purine (s), is placed in the DNA template. During transcription by T7 RNA polymerase, a biotin-conjugated substrate of the corresponding unnatural base partner (e.g., Bio-yTP) is selectively incorporated into the nascent RNA strand opposite the template's unnatural base. nih.gov This technique has been successfully used to immobilize RNA aptamers on sensor chips for protein detection, demonstrating the potential for creating specifically functionalized non-canonical nucleic acids for a range of biotechnological applications. nih.gov The principles of this approach could be extended to various XNAs, allowing for the creation of novel research tools and diagnostic agents with unique properties.
Integration with Single-Molecule Detection Technologies and Advanced Imaging Techniques
Biotin phosphoramidite (hydroxyprolinol) is an indispensable tool for single-molecule studies, where the observation of individual molecular events provides deep mechanistic insights. nih.gov Biotinylated oligonucleotides are fundamental for immobilizing molecules onto streptavidin-coated surfaces for analysis by techniques like Total Internal Reflection Fluorescence (TIRF) microscopy. nih.gov
In these experiments, a biotin tag is incorporated into a nucleic acid or a protein-nucleic acid complex via a synthetic oligonucleotide. This complex is then tethered to a passivated microscope slide surface functionalized with streptavidin. nih.gov This immobilization strategy is crucial for:
Studying DNA-Protein Interactions: Researchers have used oligonucleotides labeled with 5'-Biotin II to immobilize DNA substrates on streptavidin beads to study the mechanisms of DNA damage repair by translesion synthesis (TLS) polymerases. glenresearch.com
Single-Molecule Pull-Down (SiMPull): This technique uses biotinylated antibodies or nucleic acid probes to capture and analyze the composition of native protein complexes from cell lysates at the single-molecule level. nih.gov
Fluorescence Resonance Energy Transfer (smFRET): By immobilizing molecules, smFRET can be used to observe conformational changes and dynamics within single biomolecules or between interacting partners in real-time. nih.gov
The hydroxyprolinol linker provides sufficient flexibility and length to ensure the biotin is accessible for binding while minimizing interference with the biological system under observation. nih.gov
Automated Synthesis and High-Throughput Production of Complex Biotinylated Oligonucleotides
The demand for large numbers of synthetic oligonucleotides for genomics, diagnostics, and synthetic biology has driven the development of automated, high-throughput synthesis platforms. nih.govnih.gov Biotin phosphoramidite (hydroxyprolinol) is fully compatible with these systems. Its design for on-column, automated incorporation offers significant advantages over post-synthetic conjugation methods. glenresearch.comresearchgate.net
Key features facilitating high-throughput production include:
Standardized Chemistry: The phosphoramidite uses standard coupling and deprotection conditions, identical to those for normal nucleobases, allowing it to be seamlessly integrated into existing synthesis protocols without modification. lumiprobe.comyh-bio.info
High Efficiency: Phosphoramidite chemistry on solid supports achieves high step yields, enabling the reliable synthesis of long and complex oligonucleotides. nih.gov Synthesizers with 384- or even 1536-channel capacities can produce thousands of unique oligonucleotides, including those with biotin modifications, in a single day. nih.gov
Integrated Purification: The presence of a dimethoxytrityl (DMT) group on the phosphoramidite allows for the straightforward purification of the final biotinylated oligonucleotide using reverse-phase (RP) cartridges or HPLC, which is also amenable to automation. lumiprobe.comlumiprobe.comyh-bio.infoglenresearch.com
These characteristics ensure that complex, biotin-labeled probes and primers can be produced on a large scale with high fidelity, supporting applications like PCR, DNA microarrays, and genome-wide genotyping projects. nih.gov
Computational Modeling of Biotin-Nucleic Acid Interactions and Linker Effects
Understanding the structural dynamics of biotinylated oligonucleotides is crucial for optimizing their application. Computational methods, in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR), are being used to model the behavior of the biotin tag and its linker.
A study using two-dimensional NMR and molecular dynamics simulations investigated the solution structure of DNA oligonucleotides with a 5'-biotin modification. nih.gov The goal was to determine if the biotin group remains accessible for binding to avidin (B1170675) or if it folds back and interacts with the DNA helix. The research yielded several key findings:
No nuclear Overhauser effects (NOEs) were detected between the biotin/linker portion and the DNA hairpin structure. nih.gov
The signals from the biotin and linker were an order of magnitude smaller than those within the DNA, indicating that the linker possesses significant independent motion. nih.gov
Molecular dynamics calculations confirmed that the biotin/linker assembly explores a wide conformational space. nih.gov
These results collectively indicate that the linker arm effectively separates the biotin from the oligonucleotide, preventing intramolecular association and ensuring the biotin is available for binding to streptavidin. nih.gov Such modeling is critical for designing linkers, like the hydroxyprolinol-based one, that provide optimal length and flexibility for various applications.
Advancements in Biotin-Streptavidin Affinity Systems for Enhanced Research Tools
The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in biology, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M). glenresearch.comrevvity.com While this strong affinity is a major advantage, research is ongoing to engineer both the biotin tag and the streptavidin protein to create more versatile and powerful research tools. nih.govresearchgate.net
Recent advancements include:
Engineered Streptavidin: New variants of streptavidin have been developed with different properties, such as monomeric forms that avoid the cross-linking of biotinylated targets, or versions with altered binding kinetics. researchgate.net
Avidity Effects: The tetrameric nature of streptavidin, which allows it to bind up to four biotin molecules, can be harnessed to dramatically increase the apparent affinity of low-affinity biological interactions. revvity.com This "avidity effect" can be used in protein-protein interaction (PPI) assays to reduce the amount of protein needed and enable the study of weak binders. revvity.com
Controlled Affinity Systems: The use of biotin analogs like desthiobiotin, which binds less tightly, creates a reversible system. This allows for the capture and subsequent release of target molecules under gentle conditions, which is not possible with the standard biotin-streptavidin interaction. glenresearch.com
Application of Biotin Phosphoramidite (Hydroxyprolinol) in Emerging DNA Nanotechnology and Functionalized Nucleic Acid Devices
DNA nanotechnology leverages the predictable base-pairing of nucleic acids to construct programmable, self-assembling nanoscale structures and devices. nih.gov Biotin phosphoramidite (hydroxyprolinol) is a key enabling technology in this field, providing a robust method for functionalizing these DNA architectures.
The biotin tag serves as a molecular anchor or handle for various purposes:
Immobilization: Biotinylated DNA nanostructures can be precisely positioned on streptavidin-coated surfaces, forming the basis for biosensors and nanoelectronic arrays.
Assembly of Complex Architectures: Biotin can be used as a conjugation point to link different DNA components together via a streptavidin bridge or to attach other functional moieties like proteins or nanoparticles.
pH-Responsive Devices: Researchers are designing pH-driven DNA nanomachines and nanocapsules for targeted drug delivery. nih.gov Biotinylation can be used to attach targeting ligands or to immobilize these devices for study. For example, a DNA nanocapsule that opens in response to a change in pH could be functionalized with biotin to attach it to a specific cellular receptor via a streptavidin-linked antibody. nih.gov
The ability to easily and precisely incorporate biotin into synthetic DNA using the hydroxyprolinol phosphoramidite is crucial for the continued development of these sophisticated, functional nucleic acid systems. nih.gov
Q & A
Q. How is biotin phosphoramidite (hydroxyprolinol) incorporated into oligonucleotides during solid-phase synthesis?
Biotin phosphoramidite (hydroxyprolinol) is used in automated solid-phase oligonucleotide synthesis. The phosphoramidite reacts with the 5'-hydroxyl group of the growing oligonucleotide chain via a coupling step, facilitated by an activator (e.g., tetrazole). After oxidation to stabilize the phosphate backbone, the dimethoxytrityl (DMT) group is removed to enable subsequent couplings. For 3'-biotinylation, hydroxyprolinol-based controlled pore glass (CPG) supports are employed, where biotin is pre-attached to the solid support . For 5'-biotinylation, the phosphoramidite is added in the final coupling cycle, often with a spacer (e.g., 6-carbon aminohexanol) to minimize steric hindrance .
Q. What analytical methods are recommended to confirm biotin incorporation and purity?
- HPLC : Reverse-phase HPLC with UV detection (260 nm for oligonucleotides, 280 nm for DMT monitoring) can assess purity and confirm DMT retention if applicable .
- Mass spectrometry (MS) : MALDI-TOF or ESI-MS verifies molecular weight and biotinylation efficiency .
- Streptavidin binding assays : Gel-shift assays or surface plasmon resonance (SPR) validate functional biotin-streptavidin interactions .
Advanced Research Questions
Q. How does the choice of spacer arm (e.g., hydroxyprolinol vs. aminohexanol) impact biotin accessibility in downstream applications?
Hydroxyprolinol-based spacers (e.g., Biotin CPG 1000) provide a rigid, short linker suitable for high-density modifications, while aminohexanol spacers (e.g., 6-carbon arms) enhance flexibility and streptavidin binding efficiency. Comparative studies show that longer spacers (≥12 atoms) improve binding kinetics in pull-down assays by reducing steric interference, whereas hydroxyprolinol spacers are preferred for stability in high-temperature applications (e.g., PCR) .
Q. What strategies mitigate hydrolysis or depurination risks during synthesis of biotinylated oligonucleotides?
- Backbone selection : Use 1,3-diol-based phosphoramidites (e.g., serinol) instead of 1,2-diols to avoid cyclic phosphate intermediates, which accelerate hydrolysis .
- Deprotection optimization : Replace harsh ammonia-based cleavage with methylamine or tert-butylamine to reduce depurination.
- Post-synthesis stabilization : Retain the DMT group during cleavage to protect the 5'-biotin label until final deprotection .
Q. How can coupling efficiency be quantified when using biotin phosphoramidite (hydroxyprolinol)?
Coupling efficiency is measured via trityl assay:
- Step 1 : Collect the DMT cation released after each coupling step (absorbance at 498 nm).
- Step 2 : Calculate efficiency using the formula:
Typical efficiencies for biotin phosphoramidites range from 98–99.5%, with deviations indicating activator or reagent degradation .
Experimental Design Considerations
Q. What controls are essential when designing experiments with biotinylated oligonucleotides?
- Negative controls : Non-biotinylated oligonucleotides to assess nonspecific streptavidin binding.
- Competition assays : Excess free biotin to confirm specificity.
- Thermal stability tests : Melting curve analysis (Tm) to evaluate biotin’s impact on hybridization .
Q. How do buffer conditions affect the stability of biotin-phosphoramidite-conjugated oligonucleotides?
| Condition | Recommendation | Rationale |
|---|---|---|
| pH | Neutral (7.0–7.5) | Prevents acid-catalyzed hydrolysis |
| Temperature | Store at –20°C; avoid freeze-thaw cycles | Reduces degradation |
| Chelating agents | Avoid EDTA in long-term storage | Minimizes metal-ion catalyzed hydrolysis |
Data Contradiction Analysis
Q. Why do studies report conflicting biotin-streptavidin binding affinities for hydroxyprolinol-based oligonucleotides?
Discrepancies arise from:
- Spacer length : Hydroxyprolinol’s short linker (vs. aminohexanol) may reduce accessibility in certain assay formats (e.g., ELISA vs. SPR) .
- Oligonucleotide secondary structures : Hairpin formation can sterically block biotin. Use PAGE or computational folding tools (e.g., mfold) to predict structures .
Methodological Best Practices
Q. What protocols optimize the synthesis of long (>100 nt) biotinylated oligonucleotides?
- Coupling time : Extend to 3–5 minutes for high-fidelity synthesis.
- Phosphoramidite concentration : Use 0.15 M (vs. standard 0.1 M) to enhance coupling efficiency .
- Capping step : Apply rigorous capping (acetic anhydride + DMAP) to prevent deletion sequences .
Troubleshooting Synthesis Issues
Q. How to resolve low yields in 3'-biotinylated oligonucleotide synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
